molecular formula C13H16N4O3 B3408691 (E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid CAS No. 881450-52-8

(E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid

Cat. No.: B3408691
CAS No.: 881450-52-8
M. Wt: 276.29 g/mol
InChI Key: UQHFIJNPLBMVMV-MHWRWJLKSA-N
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Description

(E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid is a complex organic compound that features both a hydrazone and an isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid typically involves the following steps:

    Formation of the Hydrazone: The initial step involves the reaction of cyclohexanone with hydrazine to form cyclohexanone hydrazone.

    Carbamoylation: The hydrazone is then reacted with an isocyanate to introduce the carbamoyl group, forming 2-(2-carbamoylhydrazono)cyclohexanone.

    Condensation with Isonicotinic Acid: Finally, the compound is condensed with isonicotinic acid under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, potentially altering its biological activity.

    Reduction: Reduction reactions can convert the hydrazone group to an amine, which may be useful in further synthetic modifications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Conditions for substitution reactions vary but often involve the use of strong bases or acids, depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction typically produces amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays. Its hydrazone group can form stable complexes with metal ions, making it useful in metalloprotein studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, although further research is needed to confirm these effects.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds and coordinate with metal ions, potentially inhibiting enzymes or disrupting cellular processes. The isonicotinic acid moiety may interact with nicotinic acid receptors or other biological targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic Acid Hydrazide: Known for its use in tuberculosis treatment, this compound shares the isonicotinic acid moiety but lacks the cyclohexyl and carbamoylhydrazono groups.

    Cyclohexanone Hydrazone: This compound is a simpler hydrazone derivative without the isonicotinic acid moiety.

    Carbamoylhydrazones: A class of compounds with similar hydrazone structures but varying substituents.

Uniqueness

(E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid is unique due to its combination of a cyclohexyl ring, a carbamoylhydrazono group, and an isonicotinic acid moiety. This unique structure allows for diverse chemical reactivity and potential biological activities not seen in simpler analogs.

Properties

IUPAC Name

2-[(2E)-2-(carbamoylhydrazinylidene)cyclohexyl]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c14-13(20)17-16-10-4-2-1-3-9(10)11-7-8(12(18)19)5-6-15-11/h5-7,9H,1-4H2,(H,18,19)(H3,14,17,20)/b16-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHFIJNPLBMVMV-MHWRWJLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=O)N)C(C1)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C(=N\NC(=O)N)/C(C1)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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